molecular formula C26H26N4O12S2 B12302872 Dimethyl 5,5'-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate

Dimethyl 5,5'-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate

Cat. No.: B12302872
M. Wt: 650.6 g/mol
InChI Key: AERDFRGKDCOLAQ-HOTGVXAUSA-N
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Description

Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethyl sulfate, nicotinic acid, and various sulfonylating agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining strict quality control standards. Industrial production often utilizes advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group is replaced by another, often through the use of specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions can produce more reduced forms of the compound. Substitution reactions often result in the formation of new compounds with different functional groups.

Scientific Research Applications

Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions, this compound can help in the development of new materials and chemicals.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition, protein binding, and cellular signaling.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling, gene expression, and metabolic pathways, ultimately affecting the biological system’s overall function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate: Shares similar structural features and reactivity.

    Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate: Another compound with comparable functional groups and applications.

Uniqueness

What sets Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate apart is its specific combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in research and industrial applications where precise control over chemical reactions and interactions is required.

Properties

Molecular Formula

C26H26N4O12S2

Molecular Weight

650.6 g/mol

IUPAC Name

methyl 5-[[(2S)-1-[4-[(2S)-2-[(5-methoxycarbonylpyridin-3-yl)sulfonylamino]propanoyl]oxyphenoxy]-1-oxopropan-2-yl]sulfamoyl]pyridine-3-carboxylate

InChI

InChI=1S/C26H26N4O12S2/c1-15(29-43(35,36)21-9-17(11-27-13-21)25(33)39-3)23(31)41-19-5-7-20(8-6-19)42-24(32)16(2)30-44(37,38)22-10-18(12-28-14-22)26(34)40-4/h5-16,29-30H,1-4H3/t15-,16-/m0/s1

InChI Key

AERDFRGKDCOLAQ-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)OC(=O)[C@H](C)NS(=O)(=O)C2=CN=CC(=C2)C(=O)OC)NS(=O)(=O)C3=CN=CC(=C3)C(=O)OC

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)OC(=O)C(C)NS(=O)(=O)C2=CN=CC(=C2)C(=O)OC)NS(=O)(=O)C3=CN=CC(=C3)C(=O)OC

Origin of Product

United States

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